Methylxylenol blue

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

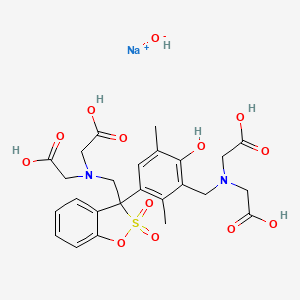

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[[5-[3-[[bis(carboxymethyl)amino]methyl]-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetic acid;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O12S.Na.H2O/c1-14-7-18(15(2)16(24(14)36)8-26(9-20(28)29)10-21(30)31)25(13-27(11-22(32)33)12-23(34)35)17-5-3-4-6-19(17)39-40(25,37)38;;/h3-7,36H,8-13H2,1-2H3,(H,28,29)(H,30,31)(H,32,33)(H,34,35);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPGOJHOWVUMIQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)CN(CC(=O)O)CC(=O)O)C)C2(C3=CC=CC=C3OS2(=O)=O)CN(CC(=O)O)CC(=O)O.[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N2NaO13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methylxylenol Blue: Properties, Structure, and Applications

This guide provides a comprehensive overview of Methylxylenol Blue, a versatile chemical compound with significant applications in analytical chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, structural features, and practical applications, supported by scientific principles and methodologies.

Introduction: The Multifaceted Nature of this compound

This compound (MXB) is a complex organic dye that belongs to the triphenylmethane family. It is widely recognized for its dual functionality as both a pH indicator and a metallochromic indicator.[1][2] Its intricate molecular structure allows it to exhibit distinct color changes in response to variations in both hydrogen ion concentration (pH) and the presence of specific metal ions.[1][3] This unique characteristic makes it an invaluable tool in various analytical techniques, from determining the acidity or alkalinity of solutions to quantifying metal ion concentrations in complex matrices.[1]

The utility of this compound extends across several scientific disciplines. In environmental science, it is employed in water quality testing to detect heavy metals and other pollutants.[1] Within biochemistry and clinical diagnostics, it serves as a chelating agent in colorimetric assays for the determination of metal ions, such as calcium, in biological samples.[1][4] Furthermore, its properties as a dye lend it to applications in histology and cytology for staining cellular structures.[1]

Chemical Structure and Core Properties

The chemical identity and behavior of this compound are dictated by its complex molecular architecture. A thorough understanding of its structure is paramount to appreciating its functional versatility.

Molecular Structure

This compound is systematically named 2-[[5-[(Z)-[3-[[bis(carboxymethyl)amino]methyl]-2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetic acid.[5] The molecule features a central triphenylmethane core, which is characteristic of many pH indicators. Appended to this core are several functional groups that are critical to its indicator properties:

-

Iminodiacetate Groups: These groups, consisting of a nitrogen atom bonded to two carboxymethyl groups (-CH₂COOH), are the primary sites for metal chelation.

-

Phenolic Hydroxyl Groups: These acidic protons are responsible for the pH-indicating properties of the molecule.

-

Sulfonic Acid Group: This group enhances the water solubility of the dye.

The presence of both chelating and pH-sensitive moieties within the same molecule underpins its dual functionality.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 29412-85-9 | [6] |

| Molecular Formula | C₃₃H₃₂N₂Na₄O₁₃S | [6] |

| Molecular Weight | 788.64 g/mol | [6] |

| Appearance | Dark green to dark red to black powder/crystal | |

| λmax (in 0.01M HCl) | 440.0 - 448.0 nm | [7] |

Mechanism of Action: A Tale of Two Functions

The utility of this compound stems from two distinct yet related chemical equilibria: its response to pH changes and its ability to form colored complexes with metal ions.

As a pH Indicator

Like other sulfonephthalein dyes, the color of this compound in an aqueous solution is dependent on the pH.[8] The protonation and deprotonation of its phenolic hydroxyl groups alter the electronic conjugation of the triphenylmethane backbone, leading to a change in the wavelength of light it absorbs and, consequently, a visible color change. While specific pH transition ranges for this compound are not as commonly cited as for indicators like Xylenol Blue, its structural similarity suggests analogous behavior. Xylenol Blue, for instance, exhibits two distinct pH transition ranges: from red to yellow at pH 1.2-2.8 and from yellow to blue at pH 8.0-9.6.[8]

As a Metallochromic Indicator

The iminodiacetate groups in the this compound structure are powerful chelating agents.[9] In the absence of metal ions, the indicator exists in its free, uncomplexed form, which has a specific color at a given pH. When a metal ion is introduced into the solution, it can displace the protons from the carboxyl groups and coordinate with the nitrogen and oxygen atoms of the iminodiacetate moieties. This process is depicted in the diagram below.

Caption: Chelation of a metal ion by this compound.

The formation of this metal-indicator complex alters the electronic structure of the dye molecule, resulting in a significant color change.[3] This color is distinct from that of the free indicator at the same pH. The strength of this interaction, quantified by the stability constant of the complex, is crucial for its application in complexometric titrations.[10]

Applications in Analytical Chemistry

The unique properties of this compound make it a valuable reagent in several analytical techniques.

Complexometric Titrations

This compound is widely used as an indicator in complexometric titrations, particularly for the determination of metal ions that form stable complexes with EDTA (ethylenediaminetetraacetic acid).[3] In a typical titration, a solution containing the metal ion is buffered to an appropriate pH, and a small amount of this compound is added. The indicator forms a colored complex with the metal ion. The solution is then titrated with a standard solution of EDTA.

EDTA is a stronger chelating agent than this compound for most metal ions. Therefore, as EDTA is added, it progressively displaces the indicator from the metal-indicator complex. At the endpoint of the titration, when all the metal ions have been complexed by EDTA, the indicator is released back into its free form, resulting in a sharp color change that signals the completion of the reaction.

Experimental Protocol: Complexometric Titration of Calcium

The following protocol outlines a general procedure for the determination of calcium ions using this compound as an indicator.

-

Sample Preparation: Prepare an aqueous solution of the sample containing an unknown concentration of calcium ions.

-

Buffering: Add a buffer solution (e.g., ammonia-ammonium chloride buffer) to adjust the pH of the sample solution to a level where the Ca-MXB complex is stable (typically alkaline conditions).[4]

-

Indicator Addition: Add a few drops of a dilute solution of this compound indicator. The solution should develop a color characteristic of the Ca-MXB complex.

-

Titration: Titrate the solution with a standardized solution of EDTA. Swirl the flask continuously.

-

Endpoint Detection: The endpoint is reached when the color of the solution changes sharply from that of the metal-indicator complex to that of the free indicator.

-

Calculation: Calculate the concentration of calcium in the original sample based on the volume of EDTA solution used and its known concentration.

Spectrophotometric Analysis

This compound can also be used for the quantitative determination of metal ions by spectrophotometry.[11] This method relies on the formation of a colored complex between the metal ion and the indicator. The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the complex, and thus to the concentration of the metal ion.[12]

Workflow for Spectrophotometric Determination of a Metal Ion

The following diagram illustrates the typical workflow for the spectrophotometric analysis of a metal ion using this compound.

Caption: Spectrophotometric analysis workflow.

Conclusion

This compound is a powerful and versatile analytical reagent with a well-established role in both pH indication and metallochromic analysis. Its complex structure, featuring both pH-sensitive and metal-chelating functional groups, allows for its application in a wide range of analytical methodologies. A thorough understanding of its chemical properties and the mechanisms underlying its indicator functions is essential for its effective use in research, quality control, and clinical diagnostics. As analytical techniques continue to evolve, the fundamental principles of complexation and colorimetric analysis, exemplified by reagents like this compound, will remain central to the field of chemical measurement.

References

-

J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5387580, Methyl Xylenol Blue. Retrieved from [Link]

- Nakada, S., Yamada, M., Tasaki, T., & Fujimoto, M. (1974). Formation constants of alkaline-earth metal complexes with xylenol orange and methylthymol blue. Talanta, 21(6), 676-679.

-

Laboratory Discounter. (n.d.). This compound >80.0%(HPLC) 1g. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Xylenol Blue. The Merck Index Online. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Methylene blue on Primesep 100 Column. Retrieved from [Link]

-

Oregon Medical Laser Center. (n.d.). Methylene Blue Spectra. Retrieved from [Link]

- Conkerton, E. J., & Blanchard, E. J. (1983). An Automated Methylthymol Blue Method for Calcium Determination in Peanuts. Journal of Agricultural and Food Chemistry, 31(6), 1323-1324.

-

Wikipedia. (n.d.). Complexometric indicator. Retrieved from [Link]

- Mitrowska, K., Kijewska, L., Giannetti, L., & Neri, B. (2023). A simple and sensitive method for the determination of methylene blue and its analogues in fish muscle using UPLC-MS/MS. Food Additives & Contaminants: Part A, 40(5), 641-654.

-

The Science Company. (n.d.). Chart of pH Indicator Ranges. Retrieved from [Link]

- Conkerton, E. J., & Blanchard, E. J. (1983). An Automated Methylthymol Blue Method for Calcium Determination in Peanuts. Peanut Science, 10(2), 74-76.

-

Wikipedia. (n.d.). Methyl blue. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6099, Methylene Blue. Retrieved from [Link]

- Tikhonov, V. N. (1967). Spectrophotometric determination of chromium with xylenol orange and methylthymol blue. Talanta, 14(7), 875-877.

-

Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylene blue. Retrieved from [Link]

-

University of Arizona. (n.d.). pH indicator solutions. Retrieved from [Link]

- Jalali, F., & Dorraji, P. S. (2021).

- Rahayu, S., & Puspitasari, F. (2023). Validation of Methylene Blue Analysis Method in Wastewater Samples by Uv-Vis Spectrophotometry. Equilibrium Journal of Chemical Engineering, 7(2), 85-91.

- Rohaeti, E., & Septian, R. (2023). A Simple Methods for Determination of Methylene Blue using Smartphone-Based as Digital Image Colorimetry. Trends in Sciences, 20(3), 5988.

- Belcher, R., & Nutten, A. J. (1959). NEW INDICATOR FOR THE COMPLEXOMETRIC TITRATION OF CALCIUM WITH EDTA. Journal of Pharmacy and Pharmacology, 11(1), 54-55.

-

World Journal of Pharmaceutical Research. (2024, August 2). Stability constants of mixed ligand complexes of transition metal ions. Retrieved from [Link]

- Dahiya, H., & Saroj, S. K. (n.d.). Stability constants of metal complexes and their applications. M. Sc. PART I. SEMESTER – I. Paper 101- Inorganic Chemistry-I (Core course 1).

-

The International Pharmacopoeia. (2025). 2.5 Complexometric titrations. Retrieved from [Link]

- Uddin, M., & Al-Mamun, M. (2021). Stability Constants of Metal Complexes in Solution.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73037, Methylthymol Blue. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164695, Leucomethylene blue. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Complexometric indicator - Wikipedia [en.wikipedia.org]

- 4. Calcium (Ca) | Others | Clinical Diagnostics Reagents | Products | Wako Pure Chemicals Diagnostics [diagnostic-wako.fujifilm.com]

- 5. Methyl Xylenol Blue | C33H36N2O13S | CID 5387580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 29412-85-9 | TCI EUROPE N.V. [tcichemicals.com]

- 8. gspchem.com [gspchem.com]

- 9. Study of interaction of metal ions with methylthymol blue by chemometrics and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 11. Spectrophotometric determination of chromium with xylenol orange and methylthymol blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methylene Blue Spectra [omlc.org]

Methylxylenol blue CAS number and molecular formula

An In-Depth Technical Guide to Methylxylenol Blue: Principles and Applications in Scientific Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a crucial metallochromic indicator and chelating agent. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to offer a foundational understanding of the chemistry, mechanism, and practical applications of this versatile compound.

Core Identity and Physicochemical Properties

This compound (MXB) is a sulfonphthalein dye primarily utilized in analytical chemistry for the quantitative determination of various metal ions. Its utility stems from its ability to form distinctly colored complexes with metal cations, a property that is harnessed in both spectrophotometric analysis and complexometric titrations.

The compound is most commonly supplied as a tetrasodium salt, which exhibits good solubility in aqueous solutions. It is critical to distinguish between the salt form and the acid form, as their molecular weights and formulas differ.

| Property | Value | Source(s) |

| Chemical Name | 3,3'-Bis[N,N-di(carboxymethyl)aminomethyl]-p-xylenolsulfonphthalein, tetrasodium salt | [1] |

| CAS Number | 29412-85-9 (Tetrasodium Salt) | [2][3] |

| Molecular Formula | C₃₃H₃₂N₂Na₄O₁₃S (Tetrasodium Salt) | [2] |

| Molecular Weight | 788.64 g/mol (Tetrasodium Salt) | [2] |

| Acid Form Formula | C₃₃H₃₆N₂O₁₃S | [4] |

| Acid Form M.W. | 700.7 g/mol | [4] |

| Appearance | Dark green to dark red to black powder/crystals | |

| Primary Application | Metallochromic Indicator for Metal Ion Quantification | [1][3] |

The Principle of Metallochromic Indication

The functionality of this compound as an indicator is predicated on the principles of coordination chemistry. As a multidentate ligand, MXB can donate electrons from its nitrogen and oxygen atoms to a metal cation, forming a stable coordination complex.

Mechanism of Action:

-

Free Indicator: In an aqueous solution at a specific pH and in the absence of target metal ions, the free, uncomplexed MXB molecule exhibits a particular color.

-

Complex Formation: Upon introduction of a metal ion (Mⁿ⁺), MXB chelates the ion, forming a [M-MXB] complex. This binding event alters the electronic structure (specifically, the conjugated pi system) of the dye molecule, causing a distinct and observable color change.

-

Displacement/Quantification: In a titration, a stronger chelating agent, such as EDTA, is added. EDTA has a higher formation constant with the metal ion than MXB does. It systematically displaces the metal from the [M-MXB] complex. The endpoint is reached when all metal ions have been complexed by EDTA, releasing the MXB back to its free, uncomplexed state, resulting in a second color change. In spectrophotometry, the intensity of the color of the [M-MXB] complex, measured at its maximum absorbance wavelength (λmax), is directly proportional to the concentration of the metal ion, in accordance with the Beer-Lambert Law.[5][6]

Caption: General mechanism of this compound as a metallochromic indicator.

Core Application: Spectrophotometric Determination of Calcium

One of the most robust and validated applications of MXB is in the quantitative determination of calcium in biological fluids, a critical parameter in both clinical diagnostics and drug safety studies. The formation of a stable, blue-colored complex between Ca²⁺ and MXB in an alkaline medium provides a reliable method for spectrophotometric analysis.[1]

Self-Validating Experimental Protocol: Calcium in Serum

This protocol is designed as a self-validating system, where the inclusion of standards and blanks ensures the accuracy and reliability of the results. The causality behind each step is explained to provide a deeper understanding of the assay's chemistry.

A. Reagent Preparation

-

Reagent 1 (R1 - Buffer):

-

Composition: 1.0 mol/L Monoethanolamine.

-

Purpose (The Why): To create and maintain a stable alkaline environment (typically pH 10-12). This high pH is essential for the optimal formation of the Ca²⁺-MXB complex and to ensure the dye is in the correct protonation state for binding.

-

-

Reagent 2 (R2 - Color Reagent):

-

Composition: 92 µmol/L this compound, 50 mmol/L 8-Hydroxyquinoline.

-

Purpose (The Why):

-

This compound: The chromogenic agent that binds to calcium.

-

8-Hydroxyquinoline: This is a crucial masking agent . Magnesium (Mg²⁺) is a common divalent cation in biological samples and a primary source of interference, as it also complexes with MXB. 8-Hydroxyquinoline preferentially chelates Mg²⁺, forming a stable, colorless complex, thereby preventing it from reacting with the MXB and ensuring the assay's specificity for calcium.[6]

-

-

-

Working Reagent:

-

Preparation: Mix R1 and R2 in a 1:1 ratio.

-

Stability: The combined reagent is stable for approximately 15 days when stored at 2-8°C in the dark.[6]

-

Causality: Preparing a combined working reagent simplifies the assay procedure, reduces pipetting steps, and improves consistency.

-

-

Calcium Standard:

-

Composition: A certified solution of known calcium concentration (e.g., 10 mg/dL).

-

Purpose (The Why): Essential for creating a calibration curve or for single-point calibration to convert the absorbance readings of unknown samples into concentrations.

-

B. Assay Workflow

Caption: Spectrophotometric workflow for calcium determination using this compound.

C. Step-by-Step Methodology

-

Setup: Label three (or more) cuvettes or test tubes: "Blank," "Standard," and "Sample."

-

Reagent Addition: Pipette 1.0 mL of the Working Reagent into each tube.

-

Sample Addition:

-

To the "Blank" tube, add 10 µL of distilled water.

-

To the "Standard" tube, add 10 µL of the Calcium Standard solution.

-

To the "Sample" tube, add 10 µL of the serum sample.

-

-

Incubation: Mix the contents of each tube thoroughly. Incubate for 5 minutes at 37°C or 10 minutes at room temperature (20-25°C).[6]

-

Causality: Incubation allows sufficient time for the chelation reaction between Ca²⁺ and MXB to reach completion, ensuring a stable color development and maximum absorbance.

-

-

Measurement: Set the spectrophotometer to zero absorbance at ~612 nm using the "Blank" tube. Immediately read the absorbance of the "Standard" and "Sample" tubes. The final color is stable for at least 30 minutes.[6]

D. Data Analysis and Interpretation

The concentration of calcium in the sample is calculated using the following formula, which is derived from the Beer-Lambert law:

Calcium Conc. (mg/dL) = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard

This calculation is valid because, under the assay conditions, absorbance is linear with calcium concentration up to approximately 15 mg/dL.[6] For samples with expected higher concentrations, a pre-dilution with 0.9% NaCl is required.

Trustworthiness: Addressing Interferences and Limitations

A robust protocol must account for potential interferences. The trustworthiness of this assay relies on understanding and mitigating these factors.

-

Magnesium: As discussed, this is the most significant interferent. The inclusion of 8-hydroxyquinoline in the color reagent effectively masks physiological concentrations of Mg²⁺.[6]

-

Hemolysis & Lipemia: Hemolyzed (containing ruptured red blood cells) or lipemic (high in lipids) samples can cause turbidity, which scatters light and leads to falsely elevated absorbance readings.[6]

-

Mitigation: A "serum blank" should be prepared by adding 10 µL of the sample to 1 mL of distilled water (without the color reagent). The absorbance of this blank is then subtracted from the sample's test reading to correct for the background turbidity.

-

-

Anticoagulants: Avoid using anticoagulants that chelate calcium, such as EDTA or citrate. Heparin is the recommended anticoagulant if plasma is used. For best results, non-hemolyzed serum is the specimen of choice.[6]

-

Contamination: Glassware must be meticulously cleaned, often with an acid wash (e.g., 1N HCl) followed by rinsing with deionized water, to remove any trace calcium contamination that could lead to inaccurate results.[6]

Broader Applications in Research & Development

While the clinical determination of calcium is a primary application, the principles can be extended within the drug development pipeline:

-

Formulation Analysis: Quantifying calcium in liquid formulations, such as calcium supplements or buffers used in biologic drug products.

-

Water Quality Control: Monitoring the concentration of divalent cations (like Ca²⁺ and Mg²⁺) in purified water systems (e.g., Water for Injection - WFI), which is critical for pharmaceutical manufacturing.

-

Raw Material Testing: Verifying the concentration of metal ions in raw materials where they may be present as an active ingredient or an impurity.

References

-

PubChem. (n.d.). Methyl Xylenol Blue. National Center for Biotechnology Information. Retrieved from [Link]

-

Gindler, E. M., & King, J. D. (1972). Rapid colorimetric determination of calcium in biologic fluids with methylthymol blue. American Journal of Clinical Pathology, 58(4), 376–382. Retrieved from [Link]

-

Medichem. (n.d.). Calcium MTB – Manual Procedure. Retrieved from [Link]

-

Ripoll, J. P. (1976). [Colorimetric determination of calcium in serum using methylthymol blue]. Clinica Chimica Acta, 72(1), 133-139. Retrieved from [Link]

-

FUJIFILM Wako Pure Chemical Corporation. (n.d.). Calcium (Ca). Retrieved from [Link]

Sources

- 1. Calcium (Ca) | Others | Clinical Diagnostics Reagents | Products | Wako Pure Chemicals Diagnostics [diagnostic-wako.fujifilm.com]

- 2. scbt.com [scbt.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Methyl Xylenol Blue | C33H36N2O13S | CID 5387580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medichem-me.com [medichem-me.com]

A Technical Guide to the Principles and Applications of Methylxylenol Blue as a Metallochromic Indicator

Abstract: This guide provides an in-depth exploration of Methylxylenol Blue (MXB), a vital metallochromic indicator used in analytical chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of MXB's function, from its molecular structure and chelation mechanics to its practical application in complexometric titrations. We will delve into the causality behind experimental protocols, ensuring a robust understanding of how to leverage this indicator for precise and reliable quantification of metal ions.

The Fundamental Basis of Metallochromic Indication

Metallochromic indicators are specialized organic dyes that undergo a distinct color change upon forming a complex with specific metal ions.[1] In a typical complexometric titration, the indicator initially binds weakly to the metal analyte, imparting a specific color to the solution. As a titrant with a higher affinity for the metal ion, such as ethylenediaminetetraacetic acid (EDTA), is incrementally added, it systematically displaces the indicator from the metal.[1] The titration's endpoint is achieved when all metal ions are chelated by the titrant, liberating the indicator into its free, uncomplexed form, which is signaled by a sharp and definite color change.[1][2]

This compound, a member of the sulfonephthalein family, is a highly effective indicator for a variety of divalent metal ions. Its utility stems from the intricate interplay between its molecular structure, its acid-base properties, and its capacity to form stable, colored chelates.

Molecular Structure and Chelation Mechanism

The Core Molecular Framework

This compound (IUPAC Name: 2-[[5-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-2,5-dimethyl-4-oxo-cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]-2-hydroxy-3,6-dimethyl-phenyl]methyl-(carboxymethyl)amino]acetic acid) is a large, polyfunctional molecule.[3] Its structure is purpose-built for metal ion coordination. The key functional groups responsible for its indicator properties are:

-

Iminodiacetate Groups: Two [-N(CH₂COOH)₂] groups act as the primary metal-binding sites. The nitrogen atom and the carboxylate oxygens form multiple coordination bonds with a metal ion.

-

Phenolic Hydroxyl Group: A hydroxyl group on one of the aromatic rings also participates in chelation, typically after deprotonation.

-

Sulfonephthalein Backbone: This large, conjugated system acts as the chromophore. Alterations to the electronic state of this backbone, induced by pH changes or metal binding, are responsible for the observed color changes.

Caption: The chelation of a metal ion (M²⁺) by MXB induces a color change.

Quantitative Applications in Complexometric Titration

The primary application of this compound is as an endpoint indicator in direct complexometric titrations with EDTA. The success of this technique hinges on the relative stability of the metal-indicator complex versus the metal-titrant complex.

Core Principle: The stability constant (K) of the Metal-EDTA complex must be significantly greater than the stability constant of the Metal-MXB complex. This ensures that EDTA can quantitatively displace MXB from the metal ion at the equivalence point.

| Metal Ion | Titration pH | Stability of M-EDTA (log K) | Indicator Color Change |

| Pb²⁺ | 5 - 6 | 17.6 | Red-Violet to Yellow |

| Zn²⁺ | 5 - 6 | 16.1 | Red-Violet to Yellow |

| Al³⁺ | ~5 (Back-titration) | 15.5 | Pink-Violet to Yellow |

| Bi³⁺ | 1 - 2 | Not listed, but very stable | Pink-Violet to Yellow |

Data compiled from various sources, illustrating typical conditions. Stability constants are for EDTA complexes.[4]

Experimental Workflow: A Self-Validating System

The trustworthiness of a titration protocol relies on a clear, sharp, and reproducible endpoint. The choice of buffer is critical, as it must maintain a pH where: a) The M-MXB complex is stable enough to form at the start. b) The M-EDTA complex forms quantitatively and is much more stable. c) The free indicator has a distinct and contrasting color to the M-MXB complex.

Methenamine (hexamine) is often used as a buffer for titrations with MXB or the related xylenol orange because it effectively maintains the pH in the optimal 5-6 range without interfering with the chelation reactions. [4]

Caption: Standard workflow for a direct complexometric titration using MXB.

Detailed Protocol: Determination of Zinc (II) Concentration

This protocol provides a step-by-step methodology for the determination of Zn²⁺ using this compound and EDTA.

Reagents & Preparation:

-

Standard EDTA Solution (0.05 M): Prepare as per standard laboratory procedures.

-

This compound Indicator Mixture: Triturate 100 mg of this compound with 10 g of sodium chloride or potassium nitrate to create a stable solid mixture.

-

Methenamine (Hexamine) Buffer: Prepare a buffer solution to maintain a pH of approximately 5.5.

-

Zinc (II) Sample Solution: An unknown or quality control sample containing zinc ions.

Methodology:

-

Sample Preparation: Accurately pipette a known volume (e.g., 25.00 mL) of the zinc solution into a 250 mL conical flask. Dilute with approximately 50 mL of deionized water.

-

pH Adjustment: Add sufficient methenamine buffer (typically 5-10 mL) to the flask to achieve a stable pH between 5 and 6. Verify with a pH meter during methods development.

-

Indicator Addition: Add approximately 50 mg of the this compound indicator mixture to the solution. [4]Swirl to dissolve. The solution should turn a distinct pink-violet or red-violet color, confirming the formation of the Zn²⁺-MXB complex. [4]4. Titration: Titrate the sample with the standardized 0.05 M EDTA solution from a burette. Add the titrant slowly while constantly swirling the flask.

-

Endpoint Determination: As the endpoint is approached, the solution color will begin to fade. The endpoint is reached when the solution undergoes a sharp and permanent color change from pink-violet to a clear yellow. [4]Record the volume of EDTA added.

-

Calculation: Calculate the concentration of Zn²⁺ in the original sample using the stoichiometry of the Zn²⁺-EDTA reaction (1:1) and the volume of titrant consumed.

Conclusion

This compound stands as a robust and reliable metallochromic indicator for the quantification of various metal ions. Its efficacy is rooted in a well-defined molecular structure that allows for the formation of distinctly colored metal chelates. By understanding the underlying principles of its coordination chemistry, the influence of pH, and the competitive equilibrium with stronger chelators like EDTA, researchers can confidently implement this indicator in complexometric titrations. The protocols and principles outlined in this guide provide a framework for achieving accurate, reproducible, and validated results in analytical workflows critical to research and pharmaceutical development.

References

-

Methyl Xylenol Blue. PubChem, National Institutes of Health.[Link]

-

Formation constants of alkaline-earth metal complexes with xylenol orange and methylthymol blue. PubMed, National Institutes of Health.[Link]

-

Formation constants of alkaline-earth metal complexes with semi-xylenol orange and semi-methylthymol blue. PubMed, National Institutes of Health.[Link]

-

THE COMPLEXOMETRIC TITRATION OF CALCIUM IN THE PRESENCE OF MAGNESIUM. A CRITICAL STUDY. Victory4.[Link]

-

Ionic Liquid‐Modified Resorcinol Formaldehyde Resins: Synthesis and Applications to Methylene Blue Removal. ResearchGate.[Link]

-

Stability constants for the complexation of 1 and 2 with various metal ion perchlorates in CH 3 CN at room temperature a. ResearchGate.[Link]

-

Use of Metal Ion Indicators to Determine Complex Stability Constants: the Method of Competitive Equilibration. Royal Society of Chemistry.[Link]

-

Evaluation of Methylene Blue Migration from Time—Temperature Indicators Using LC-MS/MS. MDPI.[Link]

-

14.4: Complex ion Equilibria and Complexometric Titrations. Chemistry LibreTexts.[Link]

-

2.5 Complexometric titrations. digicollections.net (The International Pharmacopoeia).[Link]

-

Study of interaction of metal ions with methylthymol blue by chemometrics and quantum chemical calculations. PubMed Central, National Institutes of Health.[Link]

-

Study of interaction of metal ions with methylthymol blue by chemometrics and quantum chemical calculations. ResearchGate.[Link]

- Colorimetric determination of calcium in biologic fluids.

-

On the Mechanism of the Caro Synthesis of Methylene Blue. SciSpace.[Link]

-

Evaluation of 2-hydroxy-1-(2-hydroxy-4-sulpho-1-naphthylazo)-3-naphthoic acid and hydroxynaphthol blue as metallochromic indicators in the EDTA titration of calcium. Royal Society of Chemistry.[Link]

-

Binding of Transition Metal Ions by the Calcium Indicator Hydroxy Naphthol Blue. Semantic Scholar.[Link]

Sources

The Coordination Chemistry of Methylxylenol Blue with Metal Ions: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Disclaimer: Scientific literature extensively documents the coordination chemistry of Methylthymol Blue (MTB) and Xylenol Orange, compounds that are structurally and functionally analogous to Methylxylenol Blue (MXB). Due to a comparative scarcity of dedicated studies on MXB, this guide will leverage the comprehensive data available for MTB as a predictive framework for understanding the coordination behavior of MXB. This approach is grounded in the shared functional motifs of these molecules, and any assumptions made will be explicitly stated.

Introduction: The Role of this compound as a Metallochromic Indicator

This compound (MXB) is a sulfonphthalein dye belonging to the family of triphenylmethane dyes. While primarily recognized as a pH indicator, its molecular architecture, featuring iminodiacetate groups, endows it with the ability to act as a chelating agent and a metallochromic indicator.[1][2] Metallochromic indicators are organic dyes that form colored complexes with metal ions.[1] This property is pivotal in analytical chemistry, particularly in complexometric titrations, for the quantitative determination of metal ion concentrations.[2][3] The formation of a metal-MXB complex induces a significant shift in the dye's absorption spectrum, resulting in a distinct color change that signals the endpoint of a titration.[3]

The core principle lies in the displacement of the indicator from its complex with the metal ion by a stronger chelating agent, typically ethylenediaminetetraacetic acid (EDTA).[1] The color of the solution transitions from that of the metal-indicator complex to that of the free indicator, allowing for precise quantification of the metal ions.[3]

The Chemistry of Coordination: Structure and Bonding

The chelating functionality of this compound, and its analogue Methylthymol Blue, arises from the presence of two iminodiacetate groups, [-CH₂N(CH₂COOH)₂], attached to the thymol blue backbone. These groups, along with the phenolic hydroxyl and quinone-type oxygens, provide multiple donor atoms (N and O) that can coordinate with a central metal ion, forming stable chelate rings. The coordination sphere of the resulting complex is influenced by the specific metal ion, the pH of the solution, and the stoichiometry of the metal-ligand interaction.[4]

Studies on the closely related Methylthymol Blue have shown that it possesses nine active functional groups, including four carboxylic acids, two phenols, two amines, and one sulfonyl group, leading to a potential N₂O₆ coordination sphere.[4] This multidentate nature allows for the formation of complexes with various stoichiometries, most commonly 1:1 and 2:1 (metal:ligand), and occasionally 1:2.[5][6]

Factors Influencing Complex Formation and Stability

The formation and stability of metal-MXB complexes are governed by several key factors:

-

pH of the Solution: The pH dictates the protonation state of the ligand's functional groups. Deprotonation of the carboxylic acid and phenolic hydroxyl groups is essential for their coordination with metal ions. Each metal ion has an optimal pH range for complex formation with a particular indicator.

-

Nature of the Metal Ion: The charge, ionic radius, and electronic configuration of the metal ion significantly impact the stability of the complex.[7] Generally, for a given ligand, the stability of the complex increases with increasing charge and decreasing ionic radius of the metal ion.

-

Stoichiometry: The molar ratio of the metal ion to the ligand can influence the structure and stability of the resulting complex. As mentioned, 1:1, 2:1, and 1:2 complexes have been observed with analogous indicators.[5][6]

-

Presence of Interfering Ions: Other ions in the solution can compete with the target metal ion for coordination with the indicator or form complexes with the metal ion themselves, thereby interfering with the determination.

Coordination with Specific Metal Ions: A Spectrophotometric Perspective

Spectrophotometry is a primary technique for studying the coordination of metallochromic indicators with metal ions.[8] The formation of a metal-indicator complex leads to a bathochromic (red) or hypsochromic (blue) shift in the maximum absorbance wavelength (λmax) of the indicator. By monitoring these changes as a function of metal ion concentration and pH, one can determine the stoichiometry and stability constants of the complexes.

Alkaline Earth Metals

Studies on the complexation of alkaline earth metals with Xylenol Orange and Methylthymol Blue have revealed the formation of both 1:1 and 2:1 (metal:ligand) complexes in aqueous solutions.[9] Potentiometric and spectrophotometric investigations on Semi-Xylenol Orange and Semi-Methylthymol Blue with alkaline-earth metal ions also indicated the formation of MHL⁻ and ML²⁻ complex species.[10] For instance, a spectrophotometric titration of Methylthymol Blue with barium chloride suggested the formation of 1:1, 2:1, and 3:1 Ba:MTB complexes depending on the pH.[11]

| Metal Ion | Analogous Indicator | Observed Stoichiometry (Metal:Ligand) | Optimal pH (approx.) |

| Ca²⁺ | Methylthymol Blue | 1:1, 2:1 | 10-12 |

| Mg²⁺ | Methylthymol Blue | 1:1, 2:1 | 10-11 |

| Ba²⁺ | Methylthymol Blue | 1:1, 2:1, 3:1 | 7.5, 9.6, 12.2[11] |

Table 1: Summary of Alkaline Earth Metal Complexation with Methylthymol Blue.

Transition Metals

Transition metals form stable complexes with indicators of the this compound family. The complexation reactions of Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Pb²⁺ with Methylthymol Blue have been studied in water-methanol mixtures, with the overall stability constants of the complexes increasing in the order Zn²⁺ < Co²⁺ < Pb²⁺ < Ni²⁺ < Cu²⁺.[5]

A detailed study on the interaction of Zn(II), Cu(II), and Fe(II) with Methylthymol Blue using UV-Visible absorption spectroscopy and chemometrics revealed the formation of successive 1:2 and 1:1 (metal:MTB) complexes for Zn(II) and Cu(II), while Fe(II) formed 1:1 and 2:1 complexes.[6]

| Metal Ion | Analogous Indicator | Observed Stoichiometry (Metal:Ligand) | Key Observations |

| Zn(II) | Methylthymol Blue | 1:2, 1:1[6] | Square pyramidal geometry for 1:1 complex.[6] |

| Cu(II) | Methylthymol Blue | 1:2, 1:1[6] | Square pyramidal geometry for 1:1 complex.[6] |

| Fe(II) | Methylthymol Blue | 1:1, 2:1[6] | Octahedral geometry for complexes.[6] |

| Cr(III) | Xylenol Orange/MTB | - | Used for spectrophotometric determination.[12] |

Table 2: Summary of Transition Metal Complexation with Methylthymol Blue.

Experimental Protocols: A Practical Guide

The following protocols are adapted from established methods for studying metal complexation with Methylthymol Blue and can serve as a starting point for investigations with this compound.

Protocol 1: Spectrophotometric-pH Metric Titration

This method allows for the determination of the acidity constants of the indicator and the association constants of its metal complexes.[4]

Materials:

-

This compound (or Methylthymol Blue) solution (e.g., 1 mM in deionized water)

-

Standardized HCl and NaOH solutions

-

Metal salt solution (e.g., 10 mM)

-

Inert salt for maintaining constant ionic strength (e.g., NaCl or KNO₃, 0.1 M)

-

pH meter and a combination glass electrode

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a 50 mL solution of the indicator at a known concentration (e.g., 1 mM) with a constant ionic strength (e.g., 0.1 M NaCl).

-

Titrate the solution with a standardized strong acid (e.g., HCl) to a low pH (e.g., 1.5).

-

Incrementally add a standardized strong base (e.g., NaOH) and record the pH after each addition, allowing the solution to equilibrate.

-

At each pH point, record the full UV-Vis absorption spectrum (e.g., 240-750 nm).

-

Repeat the titration in the presence of a known concentration of the metal ion of interest.

-

Analyze the spectral data using chemometric methods to determine the pKa values of the indicator and the stability constants of the metal-indicator complexes.[4]

Visualizing the Process: Experimental Workflow

Caption: Workflow for Spectrophotometric-pH Metric Titration.

Protocol 2: Synthesis and Characterization of a Metal-MXB Complex

This general protocol outlines the synthesis of a solid metal-MXB complex for further characterization.

Materials:

-

This compound

-

A soluble salt of the desired metal (e.g., chloride or nitrate salt)

-

Ethanol

-

Deionized water

-

pH adjustment solution (e.g., dilute NaOH or NH₄OH)

Procedure:

-

Dissolve a stoichiometric amount of this compound in a minimal amount of warm ethanol or a water-ethanol mixture.

-

In a separate vessel, dissolve a stoichiometric amount of the metal salt in deionized water.

-

Slowly add the metal salt solution to the vigorously stirring ligand solution.

-

Adjust the pH of the reaction mixture to the optimal range for complex formation (determined from spectrophotometric studies) using a dilute base.

-

Heat the mixture under reflux for a specified period (e.g., 2-4 hours) to ensure complete reaction.

-

Cool the reaction mixture to room temperature and then in an ice bath to promote precipitation.

-

Collect the solid complex by filtration, wash with cold deionized water and then with a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the complex under vacuum.

Characterization: The synthesized complex can be characterized by various techniques, including:

-

FT-IR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation.

-

UV-Vis Spectroscopy: To confirm the formation of the complex and study its electronic properties.

-

Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry.

-

Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and determine the presence of coordinated or lattice water molecules.

Visualizing the Coordination: A Simplified Model

Caption: Simplified Metal-MXB Coordination.

Conclusion and Future Perspectives

This compound represents a valuable, albeit less studied, member of the sulfonphthalein family of metallochromic indicators. Its coordination chemistry, largely inferred from its close analogue Methylthymol Blue, demonstrates its potential for complexometric titrations and spectrophotometric analysis of a wide range of metal ions. The stability and stoichiometry of its metal complexes are highly dependent on pH and the nature of the metal ion, offering a degree of selectivity in analytical applications.

Future research should focus on the direct investigation of this compound to establish a comprehensive database of its acidity constants and the stability constants of its metal complexes. Such studies would solidify its position as a versatile analytical reagent and potentially uncover unique coordination behaviors that differentiate it from its more well-known counterparts.

References

- Nakada, S., Yamada, M., Tasaki, T., & Ishii, I. (1974). Formation constants of alkaline-earth metal complexes with xylenol orange and methylthymol blue. Talanta, 21(6), 676-679.

- Nakada, S., Yamada, M., Tasaki, T., & Ishii, I. (1974). Formation constants of alkaline-earth metal complexes with semi-xylenol orange and semi-methylthymol blue. Talanta, 21(6), 673-675.

- BenchChem. (n.d.).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Cheng, K. L. (1967). Spectrophotometric determination of chromium with xylenol orange and methylthymol blue. Talanta, 14(7), 875-877.

- Flaschka, H., & Schwarzenbach, G. (1969).

- Alexander, W. (n.d.).

- Ramezani, Z., Ghasemi, J., & Niazi, A. (2021).

- GSP Chem. (n.d.).

- Abe, S., & Takamoto, S. (1976). Spectrophotometric Study of Cobalt, Nickel, Copper, Zinc and Lead Complexes with Methylthymol Blue in Binary Water-Methanol Mixtures. Nippon Kagaku Kaishi, (11), 1688-1691.

- (n.d.).

- (2025). Synthesis and characterization of Cu and Co complex with methyl thymol blue legend.

- Ramezani, Z., Ghasemi, J., & Niazi, A. (2021). Study of interaction of metal ions with methylthymol blue by chemometrics and quantum chemical calculations.

- Wikipedia. (n.d.). Stability constants of complexes.

- (n.d.). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Journal of the Organic and Chemical Pharmaceutical Research.

- (2025). 2.5 Complexometric titrations. The International Pharmacopoeia - Thirteenth Edition.

- Ibrahim, S. K., & Al-Jibouri, M. N. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(11), 1184-1191.

- (n.d.).

- Goyal, A., Kaur, R., Arora, S., & Kaur, K. (2024). A Review on Complexometric Titration. International Journal of Pharmacy and Analytical Research, 13(2).

- Al-Hamdani, A. A., & Al-Khafaji, Z. H. (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. Molecules, 27(16), 5262.

- Kálmán, F. K., & Várnagy, K. (2018). Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands. Dalton Transactions, 47(39), 13867-13880.

- (n.d.). Stability Constants of Metal Complexes in Solution. Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Study of interaction of metal ions with methylthymol blue by chemometrics and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Complexometric indicator - Wikipedia [en.wikipedia.org]

- 9. Formation constants of alkaline-earth metal complexes with xylenol orange and methylthymol blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formation constants of alkaline-earth metal complexes with semi-xylenol orange and semi-methylthymol blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "A Spectrophotometric Determination of Barium Complexation with Methylt" by Wesley Alexander [corescholar.libraries.wright.edu]

- 12. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to the Synthesis and Purification of Methylxylenol Blue for High-Purity Laboratory Applications

This guide provides a comprehensive, in-depth technical overview of the synthesis and purification of Methylxylenol Blue, a vital metallochromic indicator used extensively in analytical chemistry and biomedical research. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, field-proven narrative that delves into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Imperative for High-Purity this compound

This compound, systematically known as 3,3'-bis[N,N-di(carboxymethyl)aminomethyl]-p-xylenolsulfonephthalein, is a highly sensitive indicator for complexometric titrations, particularly for the determination of metal ions such as lead, zinc, cadmium, and mercury in mild acidic conditions.[1] Its efficacy is intrinsically linked to its purity. The presence of synthetic intermediates, side-products, or other contaminants can lead to indistinct color changes at the endpoint, inaccurate quantitative results, and a general lack of reproducibility in sensitive assays.[2] This guide, therefore, presents a robust, two-stage synthesis and a multi-step purification strategy designed to yield this compound of a purity suitable for the most demanding laboratory applications.

The Synthetic Pathway: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the sulfonphthalein backbone, p-Xylenolsulfonephthalein (commonly known as Xylenol Blue). The second stage introduces the chelating functional groups via a Mannich reaction.

Stage 1: Synthesis of p-Xylenolsulfonephthalein (Xylenol Blue)

The foundational structure of this compound is the triarylmethane dye, p-Xylenolsulfonephthalein. This is synthesized via an electrophilic aromatic substitution reaction between p-xylenol and o-sulfobenzoic acid anhydride.

The reaction is a Friedel-Crafts-type acylation where the o-sulfobenzoic acid anhydride acts as the electrophile. The p-xylenol, being an activated aromatic compound, undergoes electrophilic attack at the positions ortho to the hydroxyl group. The reaction is typically catalyzed by a Lewis acid, such as anhydrous zinc chloride, to enhance the electrophilicity of the anhydride.

Materials:

-

p-Xylenol (2,5-dimethylphenol)

-

o-Sulfobenzoic acid anhydride

-

Anhydrous zinc chloride (catalyst)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol (95%)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine a molar excess of p-xylenol with o-sulfobenzoic acid anhydride.

-

Carefully add anhydrous zinc chloride as a catalyst. The reaction is exothermic, and the addition should be controlled.

-

Heat the reaction mixture to 120-130°C with continuous stirring. The reaction progress can be monitored by the deepening of the color of the mixture. Maintain this temperature for 4-6 hours.

-

After the reaction is complete, allow the mixture to cool to approximately 80°C.

-

Slowly and cautiously add dilute hydrochloric acid to the reaction mixture to decompose the zinc complexes and precipitate the crude product.

-

Filter the crude p-Xylenolsulfonephthalein and wash it thoroughly with hot deionized water to remove any remaining salts and unreacted starting materials.

-

The crude product can be further purified by recrystallization from ethanol.

Stage 2: Mannich Reaction for the Synthesis of this compound

The second stage of the synthesis involves the introduction of the N,N-di(carboxymethyl)aminomethyl groups onto the p-Xylenolsulfonephthalein backbone. This is achieved through a Mannich reaction, a three-component condensation involving formaldehyde, a secondary amine (in this case, iminodiacetic acid), and the active hydrogen on the phenolic rings of the p-Xylenolsulfonephthalein.[3]

The Mannich reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from formaldehyde and iminodiacetic acid. This electrophilic iminium ion then attacks the electron-rich phenolic rings of the p-Xylenolsulfonephthalein at the positions ortho to the hydroxyl groups, resulting in the formation of this compound.

Materials:

-

p-Xylenolsulfonephthalein (from Stage 1)

-

Iminodiacetic acid

-

Formaldehyde (37% aqueous solution)

-

Glacial acetic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

In a reaction vessel, dissolve iminodiacetic acid in a minimal amount of aqueous sodium hydroxide solution to form the sodium salt.

-

To this solution, add glacial acetic acid to create a buffered environment.

-

Add the purified p-Xylenolsulfonephthalein to the reaction mixture with stirring.

-

Cool the mixture in an ice bath and slowly add the formaldehyde solution while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the crude this compound is precipitated by adjusting the pH of the solution.

-

The crude product is collected by filtration and washed with cold ethanol.

Purification Strategies for High-Purity this compound

The crude this compound obtained from the synthesis will invariably contain unreacted starting materials, intermediates, and side-products. A multi-step purification protocol is essential to achieve the high purity required for laboratory use.

Potential Impurities

A thorough understanding of potential impurities is critical for designing an effective purification strategy.

| Impurity | Origin | Impact on Performance |

| Unreacted p-Xylenol | Incomplete reaction in Stage 1 | Can interfere with endpoint detection. |

| Unreacted p-Xylenolsulfonephthalein | Incomplete Mannich reaction in Stage 2 | Will act as a pH indicator, but not a metallochromic one. |

| Mono-substituted product | Incomplete Mannich reaction | Reduced sensitivity and inaccurate stoichiometry in titrations. |

| Polymeric by-products | Side reactions of formaldehyde | Can lead to insolubility and poor performance. |

Purification Techniques

A combination of recrystallization and column chromatography is recommended for the purification of this compound.

Recrystallization is an effective method for removing many of the common impurities.[4] The choice of solvent is critical. A good solvent will dissolve the this compound at an elevated temperature but have low solubility at room temperature, allowing for the crystallization of the pure product upon cooling.

Experimental Protocol: Recrystallization of this compound

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. A mixture of ethanol and water is often a good starting point for sulfonphthalein dyes.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven at a moderate temperature.

For the highest purity, particularly for removing closely related impurities, column chromatography is the method of choice. Both normal-phase and reverse-phase chromatography can be employed.

Experimental Protocol: Column Chromatography of this compound

-

Stationary Phase: Silica gel is a suitable stationary phase for normal-phase chromatography.

-

Mobile Phase: A solvent system with a gradient of polarity is typically used. A good starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or isopropanol. The optimal ratio should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of the silica gel in the initial mobile phase and pack the column.

-

Dissolve the recrystallized this compound in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity to separate the components.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure this compound and evaporate the solvent to obtain the final product.

-

Quality Control and Characterization

The purity of the final product should be assessed using various analytical techniques.

| Technique | Purpose | Expected Results |

| Thin-Layer Chromatography (TLC) | To assess the presence of impurities. | A single spot with a consistent Rf value in a given solvent system. |

| High-Performance Liquid Chromatography (HPLC) | For quantitative purity analysis. | A single major peak corresponding to this compound. |

| UV-Visible Spectroscopy | To confirm the identity and concentration. | Characteristic absorption maxima in the visible region.[5] |

| Infrared (IR) Spectroscopy | To confirm the presence of functional groups. | Characteristic peaks for O-H, C=O, S=O, and C-N bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For structural elucidation. | A spectrum consistent with the structure of this compound. |

| Melting Point | To assess purity. | A sharp and well-defined melting point. |

Conclusion

The synthesis and purification of high-purity this compound is a multi-step process that requires careful control of reaction conditions and a robust purification strategy. By following the detailed protocols outlined in this guide, researchers and scientists can produce a high-quality reagent that will ensure the accuracy and reproducibility of their analytical and biomedical research. The emphasis on understanding the underlying chemistry and potential pitfalls provides a solid foundation for troubleshooting and optimizing the process for specific laboratory needs.

References

- A Comprehensive Technical Guide to Xylenol Blue. Benchchem. Accessed January 18, 2026.

- Mannich reaction. Wikipedia. Accessed January 18, 2026.

- Kuban, V., Sommer, L., & Havel, J. (1973). Sulfonephthalein dyes. III. This compound as a metallochromic indicator for direct visual chelatometric microtitrations of bivalent metals. Chemical Papers, 27(3), 336-343.

- Metallochromic Indicators. GSP Chem. Accessed January 18, 2026.

- This compound. Tokyo Chemical Industry Co., Ltd. Accessed January 18, 2026.

- Colorimetric determination of calcium in biologic fluids.

- The Mannich reaction in the synthesis of N,S-containing heterocycles.

- Advancements in Metallochromic Indicators for Industrial Use. GSP Chem. Accessed January 18, 2026.

- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Accessed January 18, 2026.

- Indicators for Complexation Titrations. LibreTexts Chemistry. Accessed January 18, 2026.

- Methylene Blue. PubChem. Accessed January 18, 2026.

- This compound. TCI EUROPE N.V. Accessed January 18, 2026.

- On the Mechanism of the Caro Synthesis of Methylene Blue. SciSpace. Accessed January 18, 2026.

- Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Accessed January 18, 2026.

- An Automated Methylthymol Blue Method for Calcium Determination in Peanuts. Peanut Science. Accessed January 18, 2026.

Sources

- 1. chempap.org [chempap.org]

- 2. gspchem.com [gspchem.com]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. Studies on metallochromic indicators--I. Pyrocatecholphthalein as metallochromic indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 29412-85-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Chelation Mechanism of Methylxylenol Blue

This guide provides a comprehensive exploration of the chelation mechanism of Methylxylenol Blue (MXB), a widely utilized metallochromic indicator. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of MXB's interaction with metal ions, the structural transformations that underpin its colorimetric properties, and the analytical methodologies used to characterize these interactions.

The Molecular Architecture and Chelating Nature of this compound

This compound is a triphenylmethane dye with a complex molecular structure that endows it with its metal-binding capabilities. The molecule possesses multiple functional groups that can act as ligands, donating lone pairs of electrons to form coordinate bonds with a central metal ion. These key functional groups include:

-

Iminodiacetate Groups: Two iminodiacetate groups, each containing a nitrogen atom and two carboxylic acid moieties, are the primary sites of chelation.

-

Phenolic Hydroxyl Group: A hydroxyl group attached to one of the phenyl rings can also participate in coordination, particularly after deprotonation.

-

Quinone-like Oxygen: A carbonyl oxygen in the quinone-like ring system can also be involved in binding.

The presence of these multiple binding sites allows MXB to act as a multidentate ligand, forming a stable, ring-like structure with a metal ion, a process known as chelation. This chelation is the fundamental basis for its use as a metallochromic indicator.

The Chelation Mechanism and Resultant Spectroscopic Shift

The interaction between this compound and a metal ion is a dynamic process that results in a significant and visually apparent color change. This phenomenon is a direct consequence of the structural rearrangement of the MXB molecule upon chelation.

In its free, uncomplexed form at a neutral or slightly acidic pH, the extended conjugation of the triphenylmethane structure imparts a yellow or orange color to the solution. When a metal ion is introduced, it coordinates with the iminodiacetate and phenolic groups of the MXB molecule. This binding event alters the electronic structure of the dye, leading to a bathochromic shift (a shift to a longer wavelength) in its maximum absorbance. This shift is perceived as a color change, typically to blue or violet, depending on the specific metal ion and the pH of the solution.

The following diagram illustrates the generalized chelation of a divalent metal ion (M²⁺) by this compound.

Caption: Generalized chelation of a metal ion by this compound.

The Critical Role of pH in Chelation

The chelation of metal ions by this compound is highly dependent on the pH of the solution. The pH dictates the protonation state of the functional groups on the MXB molecule, which in turn affects their ability to coordinate with a metal ion.

-

Acidic Conditions: At low pH, the carboxylic acid and phenolic hydroxyl groups are protonated. This protonation prevents them from effectively binding to metal ions, as the protons compete with the metal for the electron-donating sites.

-

Alkaline Conditions: As the pH increases, these functional groups deprotonate, becoming negatively charged and thus more available to coordinate with positively charged metal ions. Each metal ion has an optimal pH range for forming a stable complex with MXB. For instance, the determination of many divalent metals is often carried out in slightly acidic to neutral or alkaline conditions to ensure the deprotonation of the chelating groups.

The pH also influences the color of the free indicator itself, which must be taken into account during spectrophotometric analysis. Therefore, the use of a buffer solution to maintain a constant and optimal pH is crucial for obtaining accurate and reproducible results.[1][2]

Quantitative Characterization of MXB-Metal Complexes

The interaction between this compound and metal ions can be quantitatively described by determining the stoichiometry of the complex and its stability constant.

Stoichiometry Determination: Job's Method of Continuous Variation

Job's method, also known as the method of continuous variation, is a widely used spectrophotometric technique to determine the stoichiometry of a metal-ligand complex.[3][4][5][6] The principle of this method involves preparing a series of solutions where the mole fraction of the metal and ligand varies, while the total molar concentration of the two species remains constant.[3][4][5][6] The absorbance of each solution is then measured at the wavelength of maximum absorbance of the complex.

A plot of absorbance versus the mole fraction of the ligand will yield a curve with a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a peak at 0.67 suggests a 1:2 ratio.

Caption: Workflow for determining complex stoichiometry using Job's Method.

Stability Constants

The stability constant (Kf), or formation constant, is a measure of the strength of the interaction between a metal ion and a ligand.[7] A higher stability constant indicates the formation of a more stable complex. These constants are crucial for understanding the thermodynamics of the chelation reaction and for developing quantitative analytical methods.

The stability constants for this compound with various metal ions can be determined using spectrophotometric titration methods. The following table provides a summary of reported stability constants (as log K) for some common divalent metal ions with MXB or closely related indicators. It is important to note that these values can vary depending on experimental conditions such as ionic strength and temperature.[7]

| Metal Ion | log K₁ | log K₂ | Conditions | Reference |

| Zn(II) | 11.5 | 8.2 | I = 0.1 M, 25 °C | [8] |

| Cu(II) | 16.2 | - | I = 0.1 M, 25 °C | [8] |

| Ni(II) | 12.1 | 8.5 | I = 0.1 M, 25 °C | [8] |

| Ca(II) | 7.2 | - | I = 0.1 M, 25 °C | [9] |

| Mg(II) | 7.0 | - | I = 0.1 M, 25 °C | [9] |

Experimental Protocols

The following are detailed protocols for the characterization of the chelation of a metal ion, such as Pb(II), with this compound.

Protocol for Spectrophotometric Titration

This method is used to determine the concentration of a metal ion in a sample and can also be used to determine the stability constant of the metal-MXB complex.

-

Preparation of Reagents:

-

Prepare a standard stock solution of the metal ion (e.g., 1 mM Pb(NO₃)₂).

-

Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.

-

Prepare a suitable buffer solution to maintain the optimal pH for the specific metal-MXB complex formation (e.g., acetate buffer for pH 5-6).[10]

-

Prepare a solution of a strong chelating agent, such as EDTA (e.g., 10 mM), to be used as the titrant.

-

-

Titration Procedure:

-

Pipette a known volume of the metal ion solution into a beaker.

-

Add a small amount of the MXB indicator solution. The solution should develop the color of the metal-MXB complex.

-

Add the buffer solution to adjust and maintain the pH.

-

Place the beaker on a magnetic stirrer and insert the probe of a spectrophotometer.

-

Record the initial absorbance at the λmax of the metal-MXB complex.

-

Add the EDTA titrant in small, known increments. After each addition, allow the solution to equilibrate and record the absorbance.

-

Continue the titration until the absorbance stabilizes, indicating that all the metal has been complexed by the EDTA.

-

-

Data Analysis:

-

Plot the absorbance as a function of the volume of EDTA added.

-

The endpoint of the titration is the volume of EDTA at which a sharp change in absorbance occurs. This corresponds to the point where all the metal ions have been complexed by the EDTA.

-

The concentration of the metal ion in the sample can be calculated from the stoichiometry of the metal-EDTA reaction.

-

Protocol for Job's Method of Continuous Variation

This protocol outlines the steps to determine the stoichiometry of the Pb(II)-MXB complex.

-

Preparation of Solutions:

-

Prepare equimolar stock solutions of Pb(NO₃)₂ and this compound (e.g., 1 mM) in a suitable buffer (e.g., acetate buffer, pH 5.5). It is crucial to maintain a constant ionic strength across all solutions, which can be achieved by adding an inert salt like KNO₃.[11]

-

-

Preparation of the Series of Solutions:

-

Prepare a series of solutions in volumetric flasks by mixing the stock solutions of the metal and MXB in varying mole fractions, keeping the total volume constant. For example, for a total volume of 10 mL, the volumes of the metal and ligand solutions could be (9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

-

-

Spectrophotometric Measurement:

-

For each solution, measure the absorbance at the wavelength of maximum absorbance for the Pb(II)-MXB complex. Use the buffer solution as a blank.

-

-

Data Analysis:

-

Calculate the mole fraction of the ligand for each solution.

-

Plot the absorbance versus the mole fraction of the ligand.

-

The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex.

-

Conclusion

The chelation of metal ions by this compound is a multifaceted process governed by the molecule's intricate structure, the pH of the medium, and the specific nature of the metal ion. A thorough understanding of this mechanism, facilitated by analytical techniques such as spectrophotometric titrations and Job's method of continuous variation, is paramount for its effective application in research and development. The protocols and principles outlined in this guide provide a robust framework for the accurate characterization of MXB-metal complexes, enabling researchers to leverage the full potential of this versatile metallochromic indicator.

References

- Job, P. Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 1928, 9, 113-203.

- Ostromisslensky, I. Über die Darstellung von 1,2-Dinitrokautschuk und seine Umwandlungsprodukte. Journal für Praktische Chemie, 1911, 84(1), 489-495.

- Vosburgh, W. C.; Cooper, G. R. Complex Ions. I. The Identification of Complex Ions in Solution by Spectrophotometric Measurements. Journal of the American Chemical Society, 1941, 63(2), 437-442.

- Jones, M. M.; Jones, E. M. The Method of Continuous Variations.

-

Khaled Elgendy. What is an appropriate buffer for fixing pH issues in a heavy metal resistance study? ResearchGate, 2017 . [Link]

-

Hakim, M. S., et al. UV-visible spectra of methylene blue with different pH values. ResearchGate, 2020 . [Link]

- Academic Software.

-

Das, G. Jobs Plot Experiment Lab Manual. Scribd. [Link]

-

IUPAC. IUPAC Stability Constants Database. IUPAC, 2006 . [Link]

-

Chen, Y., et al. Effect of buffer pH on the determination of 5 mg/L copper, Fe, Mn, and Zn. ResearchGate, 2001 . [Link]

-

Narwade, S. K., et al. Effect of ionic strength on the stability constants of complexes of 3–(4–chlorophenyl). International Journal of Chemical Studies, 2014 . [Link]

-

Pettit, L. The IUPAC stability constants database. Semantic Scholar, 2003 . [Link]

-

IUPAC. METAL BUFFERS IN CHEMICAL ANALYSIS PART 11: PRACTICAL CONSIDERATIONS. iupac.org. [Link]

-

NIST. NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows. NIST. [Link]

-

Belbachir, R., et al. Influence of pH solution on the optical properties of methylene blue in aqueous suspension of Maghnia Montmorillonite. ResearchGate, 2018 . [Link]

-

Precision Laboratories. Buffers and QC. UV-Vis Knowledge Base, 2022 . [Link]

-

Academic Software. IUPAC Stability Constants Database (SC-Database). acadsoft.co.uk. [Link]

-

Hamidi, M., & Vadi, M. Ionic Strength Dependence of Formation Constants, Protonation and Complexation of Leucine with Iron. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2015 . [Link]

-

Hemdan, S. S. The Shift in the Behavior of Methylene Blue Toward the Sensitivity of Medium: Solvatochromism, Solvent Parameters, Regression Analysis and Investigation of Cosolvent on the Acidity Constants. PubMed Central, 2023 . [Link]

-

Reddit. How to keep the ionic strength constant over time on a solution when adding new substances to the solution? Reddit, 2020 . [Link]

-

Wang, L., et al. Adsorption Characterization and Mechanism of a Red Mud–Lactobacillus plantarum Composite Biochar for Cd 2+ and Pb 2+ Removal. MDPI, 2023 . [Link]

-

Pund, S., et al. Absorbance spectra for effect of pH on the methylene blue dye degradation. ResearchGate, 2022 . [Link]

-

Smith, R. C., et al. View of the metal complex from the crystal structure of 7 with... ResearchGate, 2021 . [Link]

-

Potemkin, V., & Grishina, M. Modeling the metal coordination geometry. Blue: QM derived relative... ResearchGate, 2018 . [Link]

-

National Center for Biotechnology Information. Methyl Xylenol Blue. PubChem. [Link]

- LibreTexts. pH and Buffers. Chemistry LibreTexts.

-

Hemdan, S. S. (PDF) The Shift in the Behavior of Methylene Blue Toward the Sensitivity of Medium: Solvatochromism, Solvent Parameters, Regression Analysis and Investigation of Cosolvent on the Acidity Constants. ResearchGate, 2023 . [Link]

-

Scribd. Complexometric Titration Guide. Scribd. [Link]

-

Scribd. Complexometric Titration Guide. Scribd. [Link]

-

Wikipedia contributors. Stability constants of complexes. Wikipedia. [Link]

-

Scribd. Complexometric Titration Guide. Scribd. [Link]

-

Silman, I., et al. Why is binding of a divalent metal cation to a structural motif containing four carboxylate residues not accompanied by a conformational change? National Institutes of Health, 2024 . [Link]

-

Ghavami, R., et al. Study of interaction of metal ions with methylthymol blue by chemometrics and quantum chemical calculations. ResearchGate, 2021 . [Link]

-

Wikipedia contributors. Methylene blue. Wikipedia. [Link]

-

Adam, A. M. A., et al. COMPLEXATION OF ALKALINE EARTH METALS Mg2+, Ca2+, Sr2+ AND Ba2+ WITH ADRENALINE HORMONE. Bulletin of the Chemical Society of Ethiopia, 2023 . [Link]

-

Li, Y., et al. Synthesis and Structure Elucidation of Two Essential Metal Complexes: In-Vitro Studies of Their BSA/HSA-Binding Properties, Docking Simulations, and Anticancer Activities. MDPI, 2022 . [Link]

-

Bikas, R., et al. Coordination chemistry of [methyl-3-(4-benzyloxyphenyl)methylene] dithiocarbazate with divalent metal ions: Crystal structures of the N,S Schiff base and of its bis-chelated nickel(II) complex. ResearchGate, 2016 . [Link]

-

Fieser, M. E., et al. Divalent Lanthanide Metallocene Complexes with a Linear Coordination Geometry and Pronounced 6s-5d Orbital Mixing. PubMed, 2022 . [Link]

-

Pérez, J., et al. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. MDPI, 2022 . [Link]

-